

# Chemical structure and properties of AMG 837 hemicalcium

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## Compound of Interest

Compound Name: AMG 837 hemicalcium

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An In-Depth Technical Guide to **AMG 837 Hemicalcium**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**AMG 837 hemicalcium** is a potent, orally bioavailable, and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).<sup>[1][2][3]</sup> Developed as a potential therapeutic agent for type 2 diabetes mellitus, its mechanism of action centers on the glucose-dependent potentiation of insulin secretion from pancreatic  $\beta$ -cells.<sup>[4][5][6]</sup> This document provides a comprehensive technical overview of **AMG 837 hemicalcium**, detailing its chemical structure, physicochemical properties, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

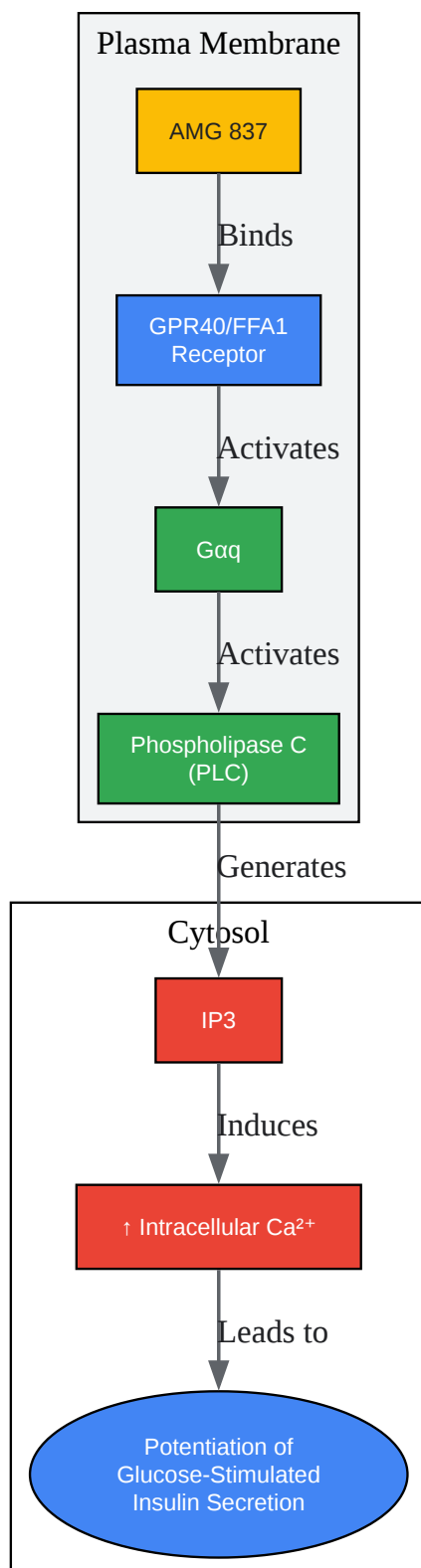
## Chemical Structure and Physicochemical Properties

AMG 837 is chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.<sup>[2]</sup> It is often formulated as a hemicalcium salt for stability and handling.

Property	Value	Source
Chemical Name	(S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid	[2]
Hemicalcium Formula	$C_{26}H_{20}F_3O_3 \cdot \frac{1}{2}Ca$	[7][8]
Hemicalcium M. Wt.	457.47 g/mol	[7][8]
CAS Number	1291087-14-3	[8][9]
Appearance	Solid	[9]
Solubility	Soluble to 100 mM in DMSO	[8]
Plasma Protein Binding	98.7% (human plasma)	[5][10]

## Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic  $\beta$ -cells.[5][6] The activation of GPR40 by agonists like AMG 837 is coupled to the G $\alpha_q$  class of G-proteins.[5][11] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3).[11] IP3 triggers the release of intracellular calcium ( $Ca^{2+}$ ), a key second messenger that potentiates glucose-stimulated insulin secretion (GSIS).[4][11][12] A critical feature of this mechanism is its glucose dependency, which reduces the risk of hypoglycemia compared to other secretagogues like sulfonylureas.[5][10]



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Caption: GPR40 signaling pathway activated by AMG 837.

## In Vitro Pharmacological Profile

The potency and activity of AMG 837 have been characterized across various species and assay formats.

Assay Type	Species/Cell Line	Endpoint	Value (nM)
[ <sup>35</sup> S]-GTPγS Binding	A9 cells (human GPR40)	EC <sub>50</sub>	1.5 ± 0.1
Inositol Phosphate Accumulation	A9 cells (human GPR40)	EC <sub>50</sub>	7.8 ± 1.2
Ca <sup>2+</sup> Flux (Aequorin)	CHO cells (human GPR40)	EC <sub>50</sub>	13.5
Ca <sup>2+</sup> Flux (Aequorin)	CHO cells (mouse GPR40)	EC <sub>50</sub>	22.6 ± 1.8
Ca <sup>2+</sup> Flux (Aequorin)	CHO cells (rat GPR40)	EC <sub>50</sub>	31.7 ± 1.8
Ca <sup>2+</sup> Flux (Aequorin)	CHO cells (dog GPR40)	EC <sub>50</sub>	71.3 ± 5.8
Ca <sup>2+</sup> Flux (Aequorin)	CHO cells (rhesus GPR40)	EC <sub>50</sub>	30.6 ± 4.3
Insulin Secretion	Isolated mouse islets	EC <sub>50</sub>	142 ± 20
[ <sup>3</sup> H]AMG 837 Binding	Human FFA1 Receptor	pIC <sub>50</sub>	8.13

Sources:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

The activity of AMG 837 is significantly attenuated in the presence of serum albumin, which is consistent with its high plasma protein binding.[\[5\]](#)[\[10\]](#) In the presence of 100% human serum, the EC<sub>50</sub> in the GPR40 aequorin assay increased to 2,140 ± 310 nM.[\[10\]](#)[\[13\]](#)

## In Vivo Pharmacological Profile

Preclinical studies in rodent models demonstrated the efficacy of AMG 837 in improving glucose homeostasis.

Species	Model	Dosing	Key Findings
Sprague-Dawley Rats	Normal	0.03-0.3 mg/kg (single p.o.)	Dose-dependent improvement in glucose tolerance and enhanced insulin secretion. Half-maximal dose for lowering post-prandial glucose was 0.05 mg/kg.
Zucker Fatty Rats	Obese, Insulin-Resistant	0.03-0.3 mg/kg (daily p.o. for 21 days)	Persistent improvement in glucose tolerance. On day 21, glucose AUC decreased by up to 25% (p<0.001) at 0.3 mg/kg.

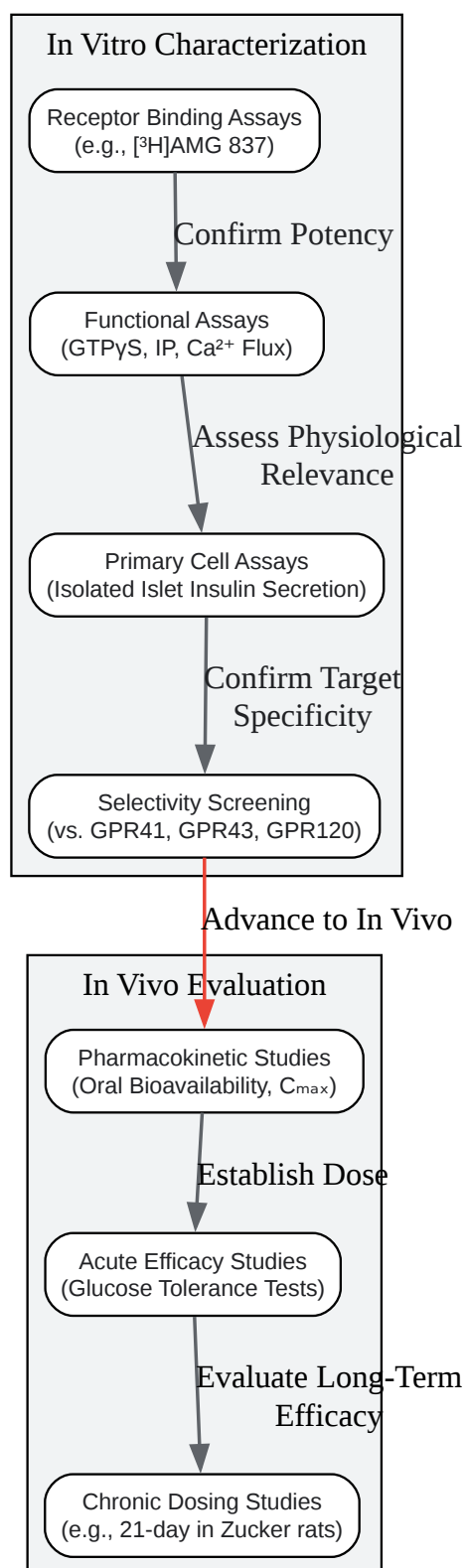
Sources:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

Pharmacokinetic Parameter	Value	Species	Dosing
Oral Bioavailability (%F)	84%	Rat	0.5 mg/kg (p.o.)
C <sub>max</sub>	1.4 µM	Rat	0.5 mg/kg (p.o.)

Sources:[\[3\]](#)[\[5\]](#)[\[14\]](#)

## Experimental Protocols

The characterization of AMG 837 involved a series of standardized in vitro and in vivo assays.



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Caption: Preclinical experimental workflow for AMG 837.

5.1. GTPyS Binding Assay This assay measures the activation of G-proteins upon agonist binding to the receptor.[\[10\]](#)

- Membrane Preparation: Cell membranes are prepared from a cell line (e.g., A9) stably overexpressing human GPR40.[\[5\]](#)[\[10\]](#)
- Incubation: Membranes are incubated with varying concentrations of AMG 837 in the presence of GDP and [<sup>35</sup>S]-GTPyS.
- Separation: Agonist-stimulated binding of [<sup>35</sup>S]-GTPyS to G-proteins is quantified. An antibody capture method can be used to isolate the Gαq subunit.[\[5\]](#)[\[10\]](#)
- Detection: Radioactivity is measured using a scintillation counter to determine the amount of bound [<sup>35</sup>S]-GTPyS.
- Analysis: Data are plotted to generate a dose-response curve from which the EC<sub>50</sub> value is calculated.[\[10\]](#)

5.2. Intracellular Ca<sup>2+</sup> Flux Assay (Aequorin) This cell-based functional assay measures changes in intracellular calcium, a key second messenger in the GPR40 pathway.[\[4\]](#)[\[5\]](#)

- Cell Culture: CHO cells are co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.[\[10\]](#) Aequorin is a Ca<sup>2+</sup>-sensitive bioluminescent reporter.
- Incubation: Cells are incubated with the luminophore coelenterazine.
- Stimulation: Varying concentrations of AMG 837 are added to the cells. Assays are typically run in the presence of a low concentration of human serum albumin (e.g., 0.01%) to minimize non-specific binding effects.[\[5\]](#)[\[13\]](#)
- Detection: The resulting luminescence upon Ca<sup>2+</sup> binding to aequorin is measured with a luminometer.[\[10\]](#)
- Analysis: A dose-response curve is generated to determine the EC<sub>50</sub> value.[\[10\]](#)

5.3. Isolated Islet Insulin Secretion Assay This ex vivo assay assesses the direct effect of the compound on pancreatic islets, the primary physiological target.[\[4\]](#)[\[10\]](#)

- **Islet Isolation:** Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion. To confirm GPR40-specific action, islets from GPR40 knockout mice are used as a negative control.[\[5\]](#)[\[10\]](#)
- **Pre-incubation:** Islets are pre-incubated in a low-glucose buffer.
- **Stimulation:** Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM) containing various concentrations of AMG 837 (e.g., 1 nM to 10  $\mu$ M).[\[3\]](#)
- **Quantification:** The amount of insulin secreted into the supernatant is measured, typically by ELISA.
- **Analysis:** The dose-dependent stimulation of insulin secretion is plotted to calculate the  $EC_{50}$  value.[\[10\]](#)

**5.4. In Vivo Glucose Tolerance Test (GTT)** This in vivo model evaluates the compound's effect on glucose disposal in both normal and disease-model animals.[\[4\]](#)

- **Animal Models:** Sprague-Dawley rats (normal) or Zucker fatty rats (obese, insulin-resistant) are used.[\[5\]](#)[\[10\]](#)
- **Dosing:** Animals are fasted overnight. AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes prior to the glucose challenge.[\[5\]](#)
- **Glucose Challenge:** A bolus of glucose is administered intraperitoneally (IPGTT) or orally (OGTT).
- **Blood Sampling:** Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-challenge.
- **Analysis:** Blood glucose and plasma insulin levels are measured. The area under the curve (AUC) for glucose is calculated to quantify the improvement in glucose tolerance.[\[10\]](#)[\[13\]](#)

## Clinical Development and Outlook

AMG 837 entered Phase 1 clinical trials.[\[1\]](#)[\[15\]](#) However, in healthy volunteers, it did not demonstrate significant glucose-lowering or insulin-increasing effects.[\[15\]](#) The development of GPR40 agonists has faced challenges, including observations of liver toxicity with other



compounds in the class, such as TAK-875, which led to the termination of its Phase 3 trials.[1]  
[6] Despite these setbacks, the glucose-dependent mechanism of GPR40 agonism remains an attractive therapeutic concept for type 2 diabetes, and research into safer and more effective second-generation agonists is ongoing.[1][6]

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